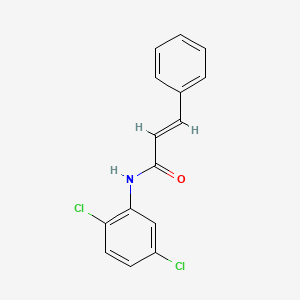

N-(2,5-dichlorophenyl)-3-phenylacrylamide

Description

N-(2,5-Dichlorophenyl)-3-phenylacrylamide is an amide derivative featuring a phenylacrylamide backbone substituted with chlorine atoms at the 2- and 5-positions of the phenyl ring. The chlorine substituents likely influence electronic, steric, and solubility properties, which are critical for interactions with biological targets .

Properties

IUPAC Name |

(E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTULSGDCBXSETD-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110179-66-3 | |

| Record name | 2',5'-DICHLOROCINNAMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2,5-dichlorophenyl)-3-phenylacrylamide is a compound that has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of acrylamide compounds, characterized by the presence of a phenylacrylamide moiety. Its chemical formula is , which indicates the presence of two chlorine atoms on the dichlorophenyl group. The structural configuration significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may modulate enzyme activity and influence various metabolic pathways. For instance, it may inhibit enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been investigated against various microbial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the following table:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4.75 |

| Staphylococcus aureus | 3.0 |

| Escherichia coli | 6.0 |

These results indicate that the compound has a strong potential as an antimicrobial agent, particularly against fungal and bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The following table presents IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antifungal Activity : A study assessed its antifungal efficacy against Candida species using standard protocols, demonstrating significant inhibition comparable to established antifungal agents like fluconazole .

- Cytotoxicity Analysis : Research involving NIH/3T3 cell lines indicated that while the compound effectively targets cancer cells, it exhibits minimal cytotoxicity towards normal cells at therapeutic concentrations .

- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of this compound with key proteins involved in cancer progression and microbial resistance mechanisms, suggesting potential pathways for therapeutic intervention .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2,5-dichlorophenyl)-3-phenylacrylamide has been investigated for its potential therapeutic properties, particularly in the realm of anti-cancer and anti-inflammatory activities. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of phenylacrylamides can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies have demonstrated that similar compounds can modulate the activity of protein kinases involved in tumor growth and metastasis .

2. Biological Activity

The compound is also explored for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to bind to hydrophobic sites on proteins enhances its potential to affect enzymatic activity.

Case Study: Enzyme Inhibition

A study focusing on acrylamide derivatives revealed that certain compounds could effectively inhibit the activity of tyrosinase, an enzyme involved in melanin production. This inhibition suggests potential applications in skin-lightening formulations .

3. Materials Science

In materials science, this compound is utilized as a building block for synthesizing advanced polymers with specific properties. Its unique chemical structure allows for the development of materials with tailored functionalities.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2,5-dichlorophenyl)-3-phenylacrylamide and related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-3-phenylacrylamide, and how can reaction conditions be optimized for purity?

- Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution or condensation reaction between 2,5-dichloroaniline and cinnamic acid derivatives. Key steps include activating the carboxylic acid (e.g., using thionyl chloride) and coupling under basic conditions (e.g., triethylamine). Optimization involves controlling stoichiometry, temperature (60–80°C), and solvent polarity (e.g., dichloromethane or DMF). Purity is enhanced via recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Crystals are grown via slow evaporation from a solvent like ethanol. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Key parameters include R-factor refinement (<5%), hydrogen bonding analysis, and verifying Cl-substituent positions. Disordered regions require iterative Fourier synthesis. Validation tools like PLATON ensure structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers away from light and moisture. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels. Safety Data Sheets (SDS) for analogous dichlorophenyl compounds recommend avoiding strong oxidizers and monitoring for respiratory sensitization .

Advanced Research Questions

Q. How do substitution patterns (e.g., 2,5-dichlorophenyl vs. 2,6-dichlorophenyl) influence biological activity in acrylamide derivatives?

- Methodological Answer: Conduct comparative SAR studies using analogues with varied substitution. Assay cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50 determination via fluorescence assays). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. The 2,5-dichloro configuration enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding over 2,6-isomers .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC50 values) for this compound?

- Methodological Answer: Replicate experiments under standardized conditions (pH, temperature, cell lines). Validate assay reproducibility via positive controls (e.g., staurosporine for cytotoxicity). Use orthogonal methods: SPR for binding kinetics and Western blotting for target modulation. Meta-analysis of literature data identifies confounding variables (e.g., solvent DMSO concentration affecting cell permeability) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) using CYP3A4 or CYP2D6 crystal structures (PDB IDs: 4K9T, 3TDA). Ligand preparation in Schrödinger Suite includes ionization state correction (Epik) and grid generation. Free energy perturbation (FEP) calculations quantify metabolic stability. Key interactions include H-bonding with heme Fe and hydrophobic contacts with phenylalanine residues .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

- Methodological Answer: High-resolution LC-MS (Q-TOF) identifies exact mass (m/z ~306.1). NMR (1H/13C, DEPT-135) distinguishes regioisomers via aromatic splitting patterns (e.g., para vs. meta coupling). FT-IR confirms acrylamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). PXRD detects polymorphic forms, critical for patent documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.